4'-Azetidinomethyl-2-trifluoromethylbenzophenone
CAS No.: 898756-82-6
Cat. No.: VC2290491
Molecular Formula: C18H16F3NO
Molecular Weight: 319.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898756-82-6 |
|---|---|
| Molecular Formula | C18H16F3NO |
| Molecular Weight | 319.3 g/mol |
| IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H16F3NO/c19-18(20,21)16-5-2-1-4-15(16)17(23)14-8-6-13(7-9-14)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2 |
| Standard InChI Key | DPAZWOXISUPYIY-UHFFFAOYSA-N |
| SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
4'-Azetidinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the CAS number 898756-82-6. It is characterized by its molecular formula, C18H16F3NO, and a molar mass of 319.32 g/mol . This compound belongs to the benzophenone class, which is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Synthesis and Preparation
While specific synthesis protocols for 4'-Azetidinomethyl-2-trifluoromethylbenzophenone are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the benzophenone backbone followed by the introduction of the azetidine and trifluoromethyl groups through appropriate chemical transformations.
Biological Activity and Applications
Although specific biological activity data for 4'-Azetidinomethyl-2-trifluoromethylbenzophenone are not readily available, compounds with similar structures have shown potential in pharmaceutical applications. For instance, benzophenone derivatives have been explored for their antimicrobial and anticancer properties . The presence of a trifluoromethyl group can enhance the compound's ability to interact with biological targets, potentially leading to increased efficacy.
Suppliers and Availability
4'-Azetidinomethyl-2-trifluoromethylbenzophenone is available from several suppliers, including Alfa Chemistry and Molbase, with purity levels ranging from 96% to 97% . This availability suggests that the compound is accessible for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume